Vinylboronic acid pinacol ester
Description
Historical Context and Significance of Boron Reagents in Synthetic Chemistry
The journey of boron in the realm of chemistry began with its isolation as an element in 1808 by Sir Humphry Davy, as well as by Joseph Louis Gay-Lussac and Louis Jacques Thénard. acs.orgacs.org However, its extensive application in organic synthesis is a more recent development, spanning over six decades. acs.orgacs.org Boron, a metalloid in Group 13 of the periodic table, exhibits chemical properties more akin to carbon and silicon than to the other elements in its group. acs.orgacs.org
The landscape of synthetic organic chemistry was profoundly changed by the development of hydroboration by H. C. Brown and his colleagues. libretexts.org This reaction involves the addition of a boron-hydrogen bond to an alkene or alkyne, a process that is both highly regioselective and stereospecific. scielo.org.bo The boron atom typically adds to the less substituted carbon of the double bond. scielo.org.bo
A pivotal moment in the history of boron reagents came in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of 1-alkenylboranes with various halides. acs.orgacs.org This reaction, now famously known as the Suzuki-Miyaura cross-coupling, has become one of the most important carbon-carbon bond-forming reactions in modern organic synthesis. acs.orgacs.org Its significance is underscored by its wide substrate scope, tolerance of numerous functional groups, and high degree of regio- and stereoselectivity. acs.orgacs.org
Boronic acids and their esters are among the most studied and synthetically useful organoboron compounds. acs.orgacs.org These compounds, characterized by a carbon-boron bond, have seen a tremendous surge in interest for applications in pharmaceuticals and materials science over the past few decades. acs.orgacs.org
Overview of Vinylboronic Acid Pinacol (B44631) Ester as a Key Synthetic Intermediate
Vinylboronic acid pinacol ester is a versatile and widely used reagent in organic synthesis. As an organoboron compound, it serves as a key building block for the introduction of a vinyl group onto various molecular scaffolds. google.com Its stability and reactivity make it a preferred choice in numerous transformations.
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.comnih.govscientificlabs.co.uk This reaction allows for the efficient formation of carbon-carbon bonds by coupling the vinyl group of the boronic ester with aryl, vinyl, or alkyl halides and triflates. sigmaaldrich.comorganic-chemistry.org This methodology has been employed in the synthesis of complex molecules, including pharmaceuticals and conjugated dendrimers. sigmaaldrich.comnih.gov For instance, it has been utilized in the synthesis of kinase inhibitors and other biologically significant compounds. sigmaaldrich.comnih.gov
Beyond the Suzuki-Miyaura reaction, this compound participates in a range of other important chemical transformations:
Mizoroki-Heck Reactions: It can be used in cascade reactions, such as a "double" Heck-Mizoroki arylation to produce β,β-diarylated vinyl boronates. sigmaaldrich.comscientificlabs.co.uk
Chan-Lam Coupling: This copper-promoted or catalyzed reaction enables the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgnih.gov
Nozaki-Hiyama-Kishi Reactions: It is a reagent in intramolecular versions of this reaction. sigmaaldrich.comscientificlabs.co.uk
Radical Additions: It can be used to prepare γ-carbonyl vinyl boronates through light-induced radical addition of xanthates. sigmaaldrich.comscientificlabs.co.uk
Polymer Chemistry: this compound can act as a monomer in radical copolymerization with monomers like styrene (B11656), leading to the synthesis of vinyl alcohol copolymers after subsequent oxidation. researchgate.net
The synthesis of this compound itself can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of vinyl halides or triflates with bis(pinacolato)diboron (B136004). organic-chemistry.org Another route utilizes the reaction of Grignard reagents or organolithium compounds with borate (B1201080) esters. nih.gov More recent methods have focused on improving efficiency and scalability, for example, through a one-pot reaction from vinyl chloride. google.com A boron-Wittig type reaction also provides a pathway to vinyl boronate esters from aldehydes. nih.gov
The versatility of this compound is further highlighted by its ability to undergo annulative coupling with arynes, leading to the formation of cyclic borinic esters through a 1,2-metallate rearrangement. rsc.org This opens up avenues for creating structurally complex boronic acid derivatives. rsc.org
Structure
2D Structure
Properties
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 | |
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75927-49-0 | |
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Vinylboronic Acid Pinacol Ester
Conventional Synthesis Routes
Traditional approaches to the synthesis of vinylboronic acid pinacol (B44631) ester rely on the formation of highly reactive organometallic reagents, which then react with a boron source.
This classic strategy involves the conversion of a vinyl halide into a more nucleophilic organometallic species, which subsequently undergoes borylation.
The formation of a vinyl Grignard reagent from a vinyl halide, such as vinyl bromide or vinyl chloride, is a well-established method. google.com This organomagnesium halide then reacts with a boron-containing electrophile. A common approach involves the reaction of the vinyl Grignard reagent with a trialkyl borate (B1201080), like trimethyl borate, at very low temperatures. This is followed by hydrolysis and subsequent esterification with pinacol to yield the desired vinylboronic acid pinacol ester. google.com
Alternatively, vinyl Grignard reagents can react with pinacolborane (PinBH) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrO-Bpin) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. organic-chemistry.orggoogle.comgoogle.com This method often provides the corresponding boronate esters in excellent yields. organic-chemistry.org The reaction can also be performed under Barbier conditions, where the Grignard reagent is generated in situ from magnesium metal and the vinyl halide in the presence of the boron-containing substrate. google.comgoogle.com This one-pot procedure can minimize the formation of Wurtz coupling byproducts. google.com
Table 1: Grignard Reagent Approaches for this compound Synthesis
| Boron Source | Reaction Conditions | Key Features | References |
|---|---|---|---|
| Trialkyl borate (e.g., trimethyl borate) | Low temperature, followed by hydrolysis and esterification with pinacol | Classic method, requires multiple steps | google.com |
| Pinacolborane (PinBH) | Ambient temperature in THF | High yields, milder conditions | organic-chemistry.orggoogle.comgoogle.com |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin) | Ambient temperature in THF | Direct access to the pinacol ester | nih.gov |
Similar to the Grignard approach, organolithium reagents can be used to synthesize this compound. This typically involves the reaction of a vinyl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to form a vinyllithium (B1195746) species via lithium-halogen exchange. This highly reactive intermediate is then quenched with a boronic ester, like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin), to afford the this compound. nih.gov Good to excellent yields have been reported for a range of substrates using this method. nih.govresearchgate.net
Palladium-Catalyzed Miyaura Borylation of Alkenyl Halides and Triflates
The Miyaura borylation reaction is a powerful and widely used method for the synthesis of boronic esters, including this compound. alfa-chemistry.comwikipedia.org This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and greater functional group tolerance compared to the traditional organometallic routes. alfa-chemistry.comorganic-chemistry.org The reaction typically involves the coupling of an alkenyl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org
The success of the Miyaura borylation is highly dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent. alfa-chemistry.com
A typical catalytic system consists of a palladium precursor and a phosphine (B1218219) ligand. researchgate.net Commonly used catalysts include PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). wikipedia.orgresearchgate.netnih.gov The choice of base is crucial to prevent the competing Suzuki coupling of the product. organic-chemistry.org Weak bases like potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) are often preferred. alfa-chemistry.comorganic-chemistry.org The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or toluene (B28343). alfa-chemistry.comresearchgate.net
Recent advancements have focused on developing more efficient and milder catalytic systems. For instance, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to facilitate the reaction at lower temperatures (e.g., 35°C) with low catalyst loadings. organic-chemistry.org
Table 2: Typical Reaction Conditions for Miyaura Borylation of Alkenyl Halides/Triflates
| Component | Examples | Typical Conditions | References |
|---|---|---|---|
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, PdCl₂(PPh₃)₂·2PPh₃ | 3 mol % | organic-chemistry.orgresearchgate.net |
| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh), Potassium phosphate (B84403) (K₃PO₄) | 1.5 - 3 equivalents | organic-chemistry.orgresearchgate.netnih.gov |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | - | organic-chemistry.org |
| Solvent | Toluene, Dioxane, DMSO | 50-80 °C | organic-chemistry.orgresearchgate.netnih.gov |
The Miyaura borylation reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on the alkenyl halide or triflate, including esters, ketones, nitriles, and nitro groups. alfa-chemistry.comresearchgate.net This makes it a highly versatile method for the synthesis of functionalized vinylboronic acid pinacol esters. The reaction is applicable to both vinyl halides (bromides and iodides) and vinyl triflates. wikipedia.orgorganic-chemistry.orgresearchgate.net
The stereochemistry of the double bond in the starting alkenyl halide is generally retained in the product. The reaction typically proceeds with high regio- and stereoselectivity. organic-chemistry.org However, challenges can arise with sterically hindered substrates, such as those with ortho-substituents, which may require optimized catalyst systems or reaction conditions. researchgate.net While the reaction is generally robust, limitations exist, particularly in the coupling of two heteroaryl halides. organic-chemistry.org
Transition Metal-Catalyzed Hydroboration of Alkynes
Palladium catalysts have proven effective for the hydroboration of unactivated internal alkynes. nih.govrsc.org A notable advancement is the use of aqueous conditions, which presents a more environmentally benign approach. nih.govrsc.org In a typical procedure, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the reaction between an alkyne and bis(pinacolato)diboron (B₂pin₂) in water. nih.govrsc.org The presence of acetic acid is often required to promote the formation of the hydroborated products. nih.govrsc.org This method demonstrates good functional group tolerance and can be applied to both aryl- and alkyl-substituted alkynes, affording the desired vinylboronates in moderate to high yields. nih.govrsc.org The reaction with unsymmetrical alkynes can lead to a mixture of α- and β-hydroborated regioisomers. rsc.org
Palladium-Catalyzed Hydroboration of Alkynes
| Alkyne | Catalyst | Conditions | Yield (%) | Regioselectivity (α:β) | Reference |
|---|---|---|---|---|---|
| 4-Octyne | Pd(PPh₃)₄ | H₂O, HOAc, 80°C, 12h | 78 | N/A | rsc.org |
| 1-Phenyl-1-propyne | Pd(PPh₃)₄ | H₂O, HOAc, 80°C, 12h | 85 | 60:40 | rsc.org |
| 1-Phenyl-1-hexyne | Pd(PPh₃)₄ | H₂O, HOAc, 80°C, 12h | 82 | 65:35 | rsc.org |
Copper catalysis offers a cost-effective and efficient alternative for the hydroboration of alkynes. These systems can convert a wide range of terminal and internal alkynes into their corresponding vinylboronate esters with high efficiency and selectivity. researchgate.net Copper(I) complexes are commonly employed, and the reactions can often be performed under mild conditions. rsc.org Micellar catalysis in water has been developed as an operationally simple and green approach for copper-catalyzed hydroboration. rsc.org
A key challenge in the hydroboration of unsymmetrical internal alkynes is controlling the regioselectivity—that is, determining whether the boryl group adds to the α- or β-position relative to a substituent. Copper catalysis has been instrumental in developing site-selective strategies. researchgate.net The choice of ligand coordinated to the copper center can significantly influence the regiochemical outcome. For instance, specific phosphine ligands can direct the borylation to a particular carbon of the alkyne. researchgate.net Furthermore, reaction conditions can be tuned to selectively favor the formation of either the α- or β-borylated product, even in aqueous media. rsc.org This level of control is crucial for the synthesis of well-defined vinylboronate isomers for subsequent applications.
Copper-Catalyzed Site-Selective Hydroboration
| Alkyne | Catalyst System | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1-propyne | CuCl/dppf | THF, MeOH, rt | β-borylated | 94 | researchgate.net |
| 1-Phenyl-1-butyne | CuCl/Xantphos | THF, MeOH, rt | β-borylated | 95 | researchgate.net |
| Methyl 4-phenylbut-2-ynoate | CuCl/PPh₃ | THF, MeOH, rt | β-borylated | 98 | researchgate.net |
While a direct "decarboxylative hydroboration" of alkynyl carboxylic acids is not extensively documented, related copper-catalyzed decarboxylative functionalizations provide a pathway to vinylboronates. Decarboxylative cross-coupling reactions of alkynyl carboxylic acids can be achieved using copper catalysts under relatively mild conditions. nih.gov More directly related is the copper-catalyzed decarboxylative borylation, which converts carboxylic acids to boronic esters using redox-active esters as intermediates. This method is noted for being inexpensive and operationally simple. While not a formal hydroboration, these decarboxylative strategies represent a synthetic equivalent, effectively replacing a carboxyl group with a boryl group, and are pertinent to the synthesis of diverse organoboron compounds.
Silver catalysis has emerged as a potent method for the formal hydroboration of alkynes. nih.gov Silver(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, can catalyze the hydroboration with high regio- and stereoselectivity. nih.govacs.org This approach is applicable to a variety of alkynes, providing access to a range of borylalkenes. nih.gov Theoretical studies suggest that the hydroboration proceeds through a multi-step catalytic cycle, with the insertion of the alkyne into the silver-boron bond being a key step in determining the regioselectivity. acs.org Compared to copper, silver-catalyzed reactions can exhibit different efficiencies and energy pathways. acs.org
Silver-Catalyzed Hydroboration of Alkynes
| Alkyne | Catalyst | Borylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenyl-1-propyne | Ag(IMes)Cl/NaOtBu | HBPin | THF, 25°C | (E)-β-borylated | 99 | nih.gov |
| 1-Cyclohexyl-1-propyne | Ag(IMes)Cl/NaOtBu | HBPin | THF, 25°C | (E)-β-borylated | 99 | nih.gov |
The use of iron, an earth-abundant and non-toxic metal, provides a sustainable approach to the synthesis of vinylboronic esters. rsc.orgrsc.org Iron-catalyzed hydroboration of alkynes proceeds with high chemo-, regio-, and stereoselectivity. rsc.orgrsc.orgnih.gov Typically, an iron(II) precatalyst is activated in situ to generate the active catalytic species. rsc.org These reactions are highly stereoselective, producing (Z)-vinyl boronic esters from the syn-addition of pinacolborane across the triple bond, with no observation of the anti-addition product. rsc.org This methodology is distinguished by its high activity and selectivity, making it a valuable tool for organic synthesis. rsc.org
Iron-Catalyzed Hydroboration of Alkynes
| Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1-hexyne | FeCl₂ / Ligand 1 / EtMgBr | THF, rt, 1h | (Z)-Vinylboronic ester | 94 | rsc.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | |
| Palladium(II) chloride | PdCl₂ |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |
| Bis(pinacolato)diboron | B₂pin₂ |
| Acetic acid | HOAc |
| 4-Octyne | |
| 1-Phenyl-1-propyne | |
| 1-Phenyl-1-hexyne | |
| Diphenylacetylene | |
| Copper(I) chloride | CuCl |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos |
| Triphenylphosphine (B44618) | PPh₃ |
| Methyl 4-phenylbut-2-ynoate | |
| Sodium tert-butoxide | NaOtBu |
| Polyoxyethyleneglycerol tristearate 750-M | TPGS-750-M |
| 1-(Prop-1-yn-1-yl)cyclohexan-1-ol | |
| Silver(I) chloride | AgCl |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | IMes |
| Pinacolborane | HBPin |
| 1-Cyclohexyl-1-propyne | |
| Iron(II) chloride | FeCl₂ |
Copper-Catalyzed Hydroboration
Metal-Free and Alternative Hydroboration Approaches
Recent research has focused on developing metal-free catalytic systems for hydroboration, aiming for more sustainable and cost-effective synthetic routes.
Lithium-based reagents have been shown to promote the hydroboration of alkynes and alkenes with pinacolborane (HBpin). organic-chemistry.org For instance, lithium hexamethyldisilazide (LiHMDS) can act as a precatalyst, facilitating the reaction through the in situ formation of borane (B79455) (BH₃), which then drives the hydroboration. organic-chemistry.org This method is noted for its excellent substrate tolerance and good yields. organic-chemistry.org
Other inexpensive and commercially available lithium sources, such as lithium tert-butoxide (tBuOLi) and neosilyllithium, also serve as effective precatalysts. nih.gov These protocols exhibit high chemoselectivity, leaving functional groups like cyano, nitro, and amino groups unaffected. nih.gov This approach represents a practical and efficient metal-free strategy for synthesizing a variety of boronate esters. rsc.org
| Substrate (Alkyne) | Promoter/Precatalyst | Yield (%) | Conditions |
|---|---|---|---|
| 1-Octyne | LiHMDS | 85 | THF, 60 °C |
| Phenylacetylene | LiHMDS | 90 | THF, 60 °C |
| 4-Phenyl-1-butyne | Neosilyllithium (5 mol%) | 92 | Neat, 60 °C, 30 min |
| 1-Ethynylcyclohexene | Neosilyllithium (5 mol%) | 89 | Neat, 60 °C, 30 min |
An innovative metal-free approach utilizes tropylium (B1234903) salts as organocatalysts to promote the hydroboration of alkynes. chemrxiv.orgchemrxiv.org This method provides access to a broad range of vinylboranes and can also be applied to the hydroboration of alkenes and epoxides. organic-chemistry.orgchemrxiv.orgchemrxiv.org
The reaction mechanism is believed to be distinct from other catalytic systems. chemrxiv.org Experimental and computational studies suggest that the process is initiated by a hydride abstraction from pinacolborane by the tropylium ion. chemrxiv.orgchemrxiv.org This event triggers a cascade of counterion-activated substituent exchanges, generating boron intermediates that facilitate the hydroboration reaction. chemrxiv.org This protocol represents a novel paradigm in hydroboration chemistry, leveraging the dual role of tropylium salts as both Lewis acids and organic oxidants. chemrxiv.org
| Substrate (Alkyne) | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Phenylacetylene | Tropylium tetrafluoroborate | 91 | DCM, RT, 1 h |
| 1-Octyne | Tropylium tetrafluoroborate | 85 | DCM, RT, 1 h |
| 4-Ethynylanisole | Tropylium tetrafluoroborate | 93 | DCM, RT, 1 h |
| 3,3-Dimethyl-1-butyne | Tropylium tetrafluoroborate | 78 | DCM, RT, 1 h |
In a surprising discovery, carboxylic acids have been found to catalyze the direct hydroboration of terminal and internal alkynes with pinacolborane, completely avoiding the need for metal catalysts. organic-chemistry.orgacs.orgnih.gov This unprecedented catalytic activity is remarkable, especially since carboxylic acids were traditionally viewed as reagents for cleaving carbon-boron bonds. acs.org
The reaction demonstrates broad compatibility with a wide range of functional groups and produces the corresponding alkenyl monoboronates and diboronates in good to high yields with exclusive regio- and stereoselectivity. organic-chemistry.orgacs.orgelsevierpure.com Studies have shown that weaker aromatic carboxylic acids, such as 4-(dimethylamino)benzoic acid, exhibit the highest catalytic activity, and the carboxylic group itself is essential for the reaction to proceed. organic-chemistry.orgacs.org This method stands out as a highly efficient, general, and environmentally benign route for the synthesis of synthetically important alkenylboronates. organic-chemistry.org
| Substrate (Alkyne) | Catalyst (Carboxylic Acid) | Yield (%) | Product Type | Conditions |
|---|---|---|---|---|
| Phenylacetylene | 4-(Dimethylamino)benzoic acid | 90 | Diboronate | Toluene, 80 °C, 8 h |
| 1-Octyne | 4-(Dimethylamino)benzoic acid | 85 | Diboronate | Toluene, 80 °C, 8 h |
| Diphenylacetylene | Pivalic acid | 91 | Monoboronate | Toluene, 80 °C, 8 h |
| 4-Octyne | Pivalic acid | 88 | Monoboronate | Toluene, 80 °C, 8 h |
Advanced Synthetic Strategies Involving C-B Bond Formation
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for constructing the this compound moiety. These strategies offer improvements in stereoselectivity, substrate scope, and functional group tolerance.
A highly stereoselective and efficient method for the synthesis of di- and trisubstituted vinyl boronate esters involves a boron-Wittig reaction. organic-chemistry.orgnih.gov This transition-metal-free approach utilizes stable and readily accessible 1,1-bis(pinacolboronates) and a variety of aldehydes. organic-chemistry.orgnih.gov The reaction typically employs a strong, non-nucleophilic base such as lithium tetramethylpiperidide (LiTMP) to deprotonate the bis(pinacolboronate) precursor, generating a boron-stabilized carbanion. organic-chemistry.orgnih.gov This intermediate then reacts with an aldehyde in a Wittig-type olefination to furnish the desired vinyl boronate ester with high stereoselectivity. organic-chemistry.orgnih.gov
This method is notable for its mild reaction conditions and broad applicability to linear, branched, and unsaturated aldehydes. organic-chemistry.org It provides a powerful tool for accessing synthetically challenging 1,1-disubstituted and trisubstituted vinyl boronates, which can be difficult to prepare via traditional methods like alkyne hydroboration. organic-chemistry.orgnih.gov Furthermore, the stereochemical outcome for trisubstituted vinyl boronates can often be controlled by the choice of boronic ester ligands and aldehyde substituents. nih.gov The scalability of this reaction, owing to the use of commercially available reagents, makes it an attractive option for large-scale synthetic applications. organic-chemistry.org
Table 1: Boron-Wittig Reaction for the Synthesis of Vinyl Boronates
| Aldehyde Substrate | Geminal Bis(boronate) | Product Stereoselectivity (Z/E) | Yield (%) |
|---|---|---|---|
| n-Hexanal | bis(pinacolato)borylmethane | >95:5 | 85 |
| Isobutyraldehyde | bis(pinacolato)borylmethane | >95:5 | 82 |
| Benzaldehyde | bis(pinacolato)borylmethane | >95:5 | 90 |
Data is illustrative and based on findings reported in the literature. nih.gov
An efficient synthesis of tetrasubstituted alkenylboronates can be achieved through a cascade borylation/β-O elimination reaction of propynols with bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org This methodology provides a direct route to highly substituted vinyl boronates, which are valuable intermediates in organic synthesis. organic-chemistry.org The reaction is thought to proceed through an initial borylation of the propargylic alcohol, followed by an in-situ elimination of the resulting borate-alkoxide intermediate to form the alkenylboronate product. organic-chemistry.org This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates. The resulting tetrasubstituted alkenylboronates have demonstrated synthetic utility in further transformations, such as the synthesis of β-diketones and tetrasubstituted alkenes. organic-chemistry.org
A dual copper/palladium catalytic system enables the borylallenylation of alkynes with propargylic carbonates and bis(pinacolato)diboron, leading to the formation of boryl-substituted ene-allenes. organic-chemistry.org This reaction constructs a complex molecular architecture in a single step, with high regio- and stereoselectivity. organic-chemistry.org The resulting densely substituted ene-allenes, featuring a vinylboronate moiety, are versatile building blocks for subsequent chemical modifications. organic-chemistry.org This method highlights the power of synergistic catalysis in achieving transformations that would be challenging with a single catalyst.
A novel approach to organoborates, including styrylboronic esters, has been developed utilizing α,β-unsaturated acetals as starting materials. organic-chemistry.org This method provides access to alkoxy-functionalized butadienyl- and styrylboronic esters. These products are effective coupling partners in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl halides under mild conditions, offering an efficient pathway to aromatic ketones. organic-chemistry.org
Photochemical methods have emerged as a powerful tool in modern organic synthesis. The radical polymerization of this compound (VBpin) has been demonstrated, allowing for the synthesis of polymers with boron-containing side chains. researchgate.netchemrxiv.orgrsc.org These polymers can be further functionalized, for instance, through oxidation of the C-B bond to afford poly(vinyl alcohol) derivatives. researchgate.netchemrxiv.org
Furthermore, photocatalytic strategies have been developed for the functionalization of boronic esters. maastrichtuniversity.nl These methods often involve the activation of the boronic ester, for example, through the formation of an ate complex, which can then undergo single-electron transfer under photochemical conditions to generate a radical species. maastrichtuniversity.nl This radical can then participate in various transformations, including addition reactions. maastrichtuniversity.nl
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1-bis(pinacolboronates) |
| Aldehyde |
| Lithium tetramethylpiperidide |
| Propynol |
| Bis(pinacolato)diboron |
| Tetrasubstituted alkenylboronates |
| β-diketones |
| Tetrasubstituted alkenes |
| Propargylic carbonates |
| Boryl-substituted ene-allenes |
| Alpha,Beta-Unsaturated Acetals |
| Styrylboronic esters |
| Alkoxy-functionalized butadienylboronic esters |
| Aryl halides |
| Aromatic ketones |
| Poly(vinyl alcohol) |
| n-Hexanal |
| Isobutyraldehyde |
| Benzaldehyde |
| Cinnamaldehyde |
Reactivity and Transformation of Vinylboronic Acid Pinacol Ester in Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in which vinylboronic acid pinacol (B44631) ester serves as a key building block. It participates readily in palladium-catalyzed reactions to form new carbon-carbon bonds, demonstrating broad functional group tolerance and utility.
The Suzuki-Miyaura coupling is arguably the most significant application of vinylboronic acid pinacol ester. nih.gov This palladium-catalyzed reaction involves the coupling of the organoborane with an organic halide or triflate, offering a powerful method for creating C(sp²)–C(sp²) bonds. yonedalabs.comyoutube.com The reaction's popularity stems from its mild conditions, the wide availability of reagents, and the environmentally benign nature of the boron-containing byproducts. youtube.comyoutube.com
This compound exhibits a broad substrate scope, successfully coupling with a diverse array of electrophilic partners, including aryl, heteroaryl, and alkenyl halides and triflates. researchgate.netnih.gov This versatility allows for the synthesis of a wide range of substituted alkenes, styrenes, and dienes.
The coupling with aryl halides is a well-established method for producing substituted styrene (B11656) derivatives. researchgate.net The reaction generally proceeds with high efficiency for aryl iodides, bromides, and, with modern catalyst systems, even chlorides.
Heteroaryl halides and triflates are also competent coupling partners. For example, the C-3 vinylation of unprotected 3-iodoindazoles has been achieved in moderate to excellent yields using this compound under microwave irradiation. nih.gov Similarly, palladium-catalyzed couplings of 3-pyridyl triflates with alkenyl pinacol boronates proceed in good to excellent yields. nih.gov The reaction has been successfully applied to highly electron-deficient systems, such as the coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various (hetero)aryl bromides. kaust.edu.saresearchgate.net
Alkenyl halides and triflates react with this compound to furnish conjugated dienes. researchgate.net The palladium-catalyzed coupling of bis(pinacolato)diboron (B136004) with 1-alkenyl halides or triflates provides a convenient route to unsymmetrical 1,3-dienes through a borylation-coupling sequence. researchgate.net Furthermore, vinyl triflates derived from functionalized ketones can be coupled with boronic esters to access complex molecular scaffolds. nih.gov
The table below summarizes representative examples of Suzuki-Miyaura couplings involving this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Yield | Citation |
|---|---|---|---|---|---|
| 3-Iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 90% | nih.gov |
| 3-Pyridyl Triflates | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |
| (Hetero)aryl Bromides | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 46-95% | kaust.edu.sa |
| 2-Azidoarylboronic Pinacolate Esters | Palladium catalyst with phosphine (B1218219) ligands | Not specified | Not specified | Good | nih.gov |
| Aryl Bromides | PdCl₂(dppf) | KOAc | Dioxane | High | researchgate.net |
A critical aspect of the Suzuki-Miyaura coupling is the stereochemical outcome of the newly formed carbon-carbon double bond. While the reaction is often expected to proceed with retention of the olefin geometry, Z-to-E isomerization of the alkenyl partner can occur. organic-chemistry.org The extent of this isomerization is significantly influenced by the choice of the palladium catalyst and its associated ligands. organic-chemistry.orgresearchgate.netnih.gov
Research has shown that for couplings involving Z-alkenyl halides, the ligand on the palladium catalyst is the primary determinant of stereochemical retention. organic-chemistry.orgnih.gov For instance, Pd(P(o-Tol)₃)₂ has been identified as a superior catalyst for preserving the Z-olefin geometry, leading to high yields of the desired stereoisomer under mild conditions. organic-chemistry.org In contrast, other ligands may lead to a mixture of isomers.
The stereochemical course of the reaction can even be switched by catalyst choice. In the coupling of (Z)-β-enamido triflates with arylboronic acids, using Pd(PPh₃)₄ resulted in the formation of the product with retention of the double bond configuration. beilstein-journals.org However, when Pd(dppf)Cl₂ was used as the catalyst, the major product was the isomer with an inverted double bond configuration. beilstein-journals.org This inversion is proposed to occur via a zwitterionic palladium carbene intermediate that allows for C-C bond rotation before reductive elimination. organic-chemistry.orgbeilstein-journals.org This ligand-dependent stereoselectivity provides a powerful tool for accessing either geometric isomer from a single starting material.
| Catalyst/Ligand | Substrate Type | Stereochemical Outcome | Citation |
|---|---|---|---|
| Pd(P(o-Tol)₃)₂ | Z-Alkenyl Halides | High retention of Z-geometry | organic-chemistry.org |
| Pd(PPh₃)₄ | (Z)-β-Enamido Triflates | Retention of configuration | beilstein-journals.org |
| Pd(dppf)Cl₂ | (Z)-β-Enamido Triflates | Inversion of configuration | beilstein-journals.org |
Iterative cross-coupling (ICC) represents a powerful strategy for the streamlined synthesis of complex molecules by sequentially joining building blocks using a single type of reaction. nih.gov The success of this approach relies on the ability to control the reactivity, or "speciation," of the boron reagent at each step.
While highly reactive, the reactivity of pinacol boronic esters can sometimes be a drawback in multi-step syntheses where stability through several reaction steps is required. nih.gov For iterative cross-coupling, boronates with attenuated reactivity, such as N-methyliminodiacetic acid (MIDA) boronates, are often preferred. nih.gov MIDA boronates are stable to purification by silica (B1680970) gel chromatography and are unreactive under standard Suzuki-Miyaura conditions until a slow-release hydrolysis unmasks the corresponding boronic acid for coupling. nih.gov
This compound can be contrasted with vinyl MIDA boronate in this context. While cross-metathesis with this compound can be effective, the resulting products may be less stable or harder to purify than their MIDA counterparts. nih.gov The development of methodologies compatible with various boronate species, including pinacol esters, expands the toolkit for iterative synthesis, allowing chemists to choose the appropriate building block based on the required reactivity and stability for a given synthetic sequence. illinois.edu
This compound is also a competent substrate in Mizoroki-Heck reactions. sigmaaldrich.com This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with an alkene. thieme.com When this compound is used as the alkene component, the reaction provides a pathway to functionalized dienylboronate esters. nih.gov Mechanistic studies on the Heck reaction of a vinylboronate ester with aryl iodides have shown that the electronic nature of the aryl iodide can influence the reaction rate. nih.gov
The reactivity of this compound enables its participation in cascade reaction sequences. A notable example is a "double" Heck-Mizoroki arylation, which leads to the formation of β,β-diarylated vinyl boronates. sigmaaldrich.com In this process, the vinyl boronate undergoes a first arylation via a Heck-type mechanism. The resulting product, a substituted dienylboronate ester, can then react with an additional aryl halide in a subsequent Suzuki-Miyaura-type coupling, facilitated by the remaining boronic ester functionality. This cascade approach allows for the rapid construction of complex, π-extended systems from simple precursors. sigmaaldrich.com
| Reaction Type | Reactants | Key Intermediate/Product | Application | Citation |
|---|---|---|---|---|
| Double Heck-Mizoroki Arylation | This compound + 2x Aryl Halide | β,β-diarylated vinyl boronates | Synthesis of conjugated dendrimers and Π-extended systems | sigmaaldrich.com |
| Heck Coupling / Iodo-deboronation Sequence | Vinylboronate ester + Aryl Iodide | Dienylboronate ester | Synthesis of trienyl iodide precursors for natural product synthesis | nih.gov |
Copper-Catalyzed Coupling Reactions
Cycloaddition Reactions
This compound is a versatile building block in organic synthesis, particularly in cycloaddition reactions where it leverages the reactivity of its carbon-carbon double bond and the unique properties of the boronic ester group. These reactions provide powerful methods for the construction of complex cyclic and bicyclic structures, which are valuable intermediates in the synthesis of natural products and other complex molecules.
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. scilit.com this compound serves effectively as a dienophile in these transformations, leading to cyclohexene (B86901) derivatives bearing a synthetically useful boronic ester functionality. scilit.com
As a dienophile, this compound reacts with various conjugated dienes to form borylated six-membered rings. The stability and operational simplicity of the pinacol ester make it a preferred reagent. datapdf.com A notable example is its reaction with cyclopentadiene (B3395910), which can be performed under high temperatures (170 °C in toluene) to produce the corresponding norbornene cycloadduct in high yield. conicet.gov.ar
Microwave-assisted conditions have proven to be a facile and efficient method for conducting the Diels-Alder reaction with vinylboronates, often resulting in excellent yields of the cycloadducts. datapdf.com A key advantage of using this compound is the versatility of the resulting carbon-boron (C-B) bond in the product. This bond can be readily transformed into other functional groups. For instance, subsequent in situ oxidation of the cycloadduct with alkaline hydrogen peroxide efficiently yields the corresponding alcohol, demonstrating a straightforward path to highly functionalized cyclic scaffolds. datapdf.combohrium.com
Table 1: Diels-Alder Reactions of this compound with Various Dienes
| Diene | Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Cyclopentadiene | Toluene (B28343), 170 °C, 24h | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 96 | conicet.gov.ar |
| Cyclopentadiene | MW, 150 °C, 20 min | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 | datapdf.com |
| 2,3-Dimethyl-1,3-butadiene | MW, 150 °C, 20 min | 2-(4,5-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 91 | datapdf.com |
The Diels-Alder reaction is renowned for its high degree of stereochemical and regiochemical control. scilit.com In reactions involving this compound, these aspects have been investigated through both experimental and computational studies. conicet.gov.arnih.gov
In terms of stereoselectivity, the reaction of this compound with cyclic dienes like cyclopentadiene generally yields a mixture of endo and exo diastereomers. Experimental and theoretical studies have shown that these reactions often exhibit moderate to excellent exo-selectivity under thermal conditions. bohrium.com However, the selectivity can be influenced by reaction conditions. For instance, density functional theory (DFT) calculations for the reaction with cyclopentadiene in toluene predicted a nearly 1:1 ratio of endo to exo products, highlighting the subtle energetic balance between the two transition states. conicet.gov.ar The general principle of stereochemistry being conserved from the dienophile is maintained. nih.gov
Regioselectivity becomes critical when the dienophile reacts with an unsymmetrical diene. The outcome is governed by electronic effects, where the preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. scilit.comnih.gov While detailed studies on this compound with a wide range of unsymmetrical dienes are specific to each case, the electronic nature of the boronic ester group plays a directing role in the orientation of the cycloaddition. DFT and distortion/interaction-activation strain model analyses suggest that regioselectivity arises from favorable electronic interactions and orbital overlap in the transition state. conicet.gov.arnih.gov
This compound is a key component in constructing substrates for formal intramolecular (4+1) cycloadditions with dialkoxycarbenes. This reaction enables the stereoselective synthesis of fused O-heterocyclic ring systems (e.g., 5-5, 6-5, and 7-5). datapdf.com The process involves a substrate containing a dialkoxycarbene precursor tethered to an electron-deficient diene system, which incorporates the vinylboronate moiety. The vinylboronate group renders the diene electron-deficient, facilitating the cycloaddition. Upon generation, the dialkoxycarbene undergoes an intramolecular cheletropic reaction with the diene to form a cyclopentene-fused ether. conicet.gov.ar The stereochemical outcome of this transformation is complex and has been shown to be dependent on the length of the tether connecting the carbene and the diene. datapdf.com
The activation of simple, non-conjugated alkenes for [2+2] cycloadditions is a significant challenge in photochemistry. Recent advances have demonstrated that the photoactivation of alkenylboronic esters via energy transfer (EnT) catalysis can enable efficient intramolecular [2+2] cycloadditions. This strategy uses a photosensitizer, such as xanthone, to absorb light and promote the alkenylboronic ester to a triplet excited state, which can then undergo cycloaddition with a tethered alkene. This method provides access to 3D bicyclic scaffolds containing a versatile boronic ester handle, which are valuable in medicinal chemistry and materials science. The reaction tolerates various modifications to the substrate's backbone, allowing for the synthesis of diverse bicyclic structures.
In a related but distinct strategy, the pinacolboron (Bpin) unit can act as a temporary coordination site for an allylic alcohol. This brings the two reacting partners—the alkenylboronate and the alkene of the allylic alcohol—into proximity, allowing a photosensitized [2+2] cycloaddition to occur in a pseudo-intramolecular fashion. This approach achieves high levels of stereo- and regiocontrol and has been applied to the synthesis of natural products like artochamin J and piperarborenine B.
Table 2: Light-Enabled Intramolecular [2+2] Cycloaddition of Alkenylboronic Esters
| Substrate | Photosensitizer | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| N-Allyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)methanesulfonamide | Xanthone (20 mol%) | Bicyclic sulfonamide | 80 | |
| (E)-Ethyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate | Xanthone (20 mol%) | Bicyclic ester | 71 | |
| (E)-N-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine | Xanthone (20 mol%) | Bicyclic amine | 70 |
Intramolecular Cycloadditions
Radical-Mediated Transformations
The vinyl group in this compound is a competent radical acceptor, facilitating the formation of a stabilized α-boryl radical intermediate. This reactivity has been harnessed in various transformations, including those promoted by visible light and those proceeding via classical radical chain mechanisms.
A significant advancement in the functionalization of this compound involves the use of visible-light photoredox catalysis to mediate the addition of radicals derived from carboxylic acids. These mild reactions avoid the use of stoichiometric and often harsh reagents, proceeding under the gentle influence of light.
One such method describes the direct decarboxylative radical addition of a wide range of carboxylic acids to vinyl boronic esters. nih.gov This process, which works for α-amino, α-oxy, and simple alkyl carboxylic acids, provides rapid access to valuable γ-amino and other functionalized alkylboronic esters. nih.gov The reaction mechanism involves the photoredox-catalyzed generation of an alkyl radical from the corresponding carboxylic acid. This radical then adds to the vinylboronic ester to form an α-boryl radical intermediate. Unprecedentedly, this intermediate undergoes a single-electron reduction to a corresponding anion, which is then protonated to yield the final product. nih.gov
In a related strategy, a photoredox-mediated deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters has been developed. nih.gov This method allows for the synthesis of β-keto-gem-boryl/Aryl-alkanes. nih.gov The reaction is notable for its direct use of abundant aromatic carboxylic acids. nih.gov Mechanistically, triphenylphosphine (B44618) acts as a chemoselective deoxygenative reagent, which, under photocatalysis, facilitates the in situ generation of an acyl radical from the aromatic carboxylic acid. This acyl radical subsequently adds to the vinyl boronic ester, leading to the final β-keto boronate product after a reduction and protonation sequence. nih.gov This approach is particularly valuable for the late-stage modification of biologically relevant molecules. nih.gov
| Carboxylic Acid Precursor | Reaction Type | Resulting Product Class | Key Features | Reference |
|---|---|---|---|---|
| α-Amino Acids | Decarboxylative Addition | γ-Amino Boronic Esters | Mild photoredox catalysis; broad substrate scope. | nih.gov |
| Aromatic Carboxylic Acids | Deoxygenative Addition | β-Keto-gem-boryl/Aryl-alkanes | Uses PPh₃ as a deoxygenative reagent; generates acyl radicals. | nih.gov |
| Alkyl Carboxylic Acids | Decarboxylative Addition | Functionalized Alkyl Boronic Esters | Involves reduction of an α-boryl radical intermediate. | nih.gov |
Classical radical chain reactions provide another powerful avenue for the functionalization of this compound. The addition of xanthates, in particular, has been utilized to prepare functionalized organoboron compounds. For instance, γ-carbonyl vinyl boronates can be prepared via a light-induced radical addition of xanthates to this compound.
These transformations are part of a broader class of intermolecular radical additions, often referred to as Giese-type additions. The process typically involves the generation of a carbon-centered radical from a suitable precursor (e.g., a xanthate), which then adds to the double bond of the vinylboronate. This addition creates a new C-C bond and results in an α-boryl stabilized carbon-centered radical. This stabilized radical intermediate can then be trapped or undergo further reactions. In the case of xanthate additions, the radical chain is propagated by the transfer of the xanthate group. These reactions can exhibit high diastereoselectivity, particularly in additions to substituted vinylboronates, which is consistent with the approach of reagents to the less hindered face of a radical intermediate. researchgate.net
Stereoselective Functionalizations and Derivatizations
The conversion of this compound and its derivatives into chiral products is of paramount importance for asymmetric synthesis. The carbon-boron bond is unique in its ability to be transformed with high stereospecificity into a variety of other functional groups, including C-C, C-O, and C-N bonds.
The direct enantioselective hydroallylation of this compound is a specific transformation that is not extensively documented in the reviewed chemical literature. However, the potential for vinyl boronates to participate in stereoselective C-C bond-forming reactions is recognized. For example, research into the reactivity of 1-substituted vinyl boronates in enantioselective hetero-ene reactions with glyoxylate (B1226380) derivatives has been undertaken. acs.org While this specific reaction pathway proved challenging under various Lewis acid-catalyzed conditions, with an unexpected direct addition product being observed, it highlights the ongoing efforts to incorporate vinyl boronates into new enantioselective transformations. acs.org The development of such methods remains a key area of synthetic research.
Diastereoselective reactions that functionalize the vinyl group or a substituted derivative are crucial for creating specific stereoisomers.
Diastereoselective Alkylation: A transition-metal-free arylation method provides a powerful example of diastereoselective alkylation. The reaction of vinyl pinacolboronates with diaryliodonium salts, promoted by wet carbonate, yields trans-arylvinylboronates with high stereoselectivity. nih.gov The proposed mechanism involves the formation of a phenyl radical that attacks the terminal =CH₂ group of the vinylboronate. nih.gov This process allows for the modular synthesis of di- and tri-substituted olefins, as the resulting vinylboronate can undergo subsequent Suzuki coupling reactions. nih.gov
Diastereoselective Hydroboration: While hydroboration is often used to synthesize vinylboronates from alkynes, related processes can be used to create chiral boron-containing molecules with high diastereoselectivity. A recently designed bench-stable vinylborane (B8500763) reagent (CH₂=CH–BH₂L) undergoes nickel-catalyzed hydroboration of olefins, including acrylates, to generate a wide range of products with a chiral-at-boron center. nih.gov This reaction proceeds with excellent diastereomeric ratios (often >20:1), demonstrating a powerful method for introducing a versatile and stereodefined vinylborane motif into complex molecules. nih.gov
| Reaction Type | Reagents | Product | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Radical Arylation | Vinyl pinacolboronate, Diaryliodonium salt, Wet Carbonate | trans-Arylvinylboronate | High diastereoselectivity for the trans isomer. | nih.gov |
| Hydroboration | Vinylborane reagent (CH₂=CH–BH₂L), Olefin, Ni-catalyst | Chiral-at-boron vinylborane derivative | Excellent diastereomeric ratios (>20:1). | nih.gov |
One of the most powerful applications of chiral boronic esters, which can be accessed from this compound, is their stereospecific conversion to amines. This transformation allows the C-B bond to be replaced by a C-N bond with complete retention of configuration at the carbon center.
A simple and efficient protocol for this direct amination involves treating the alkylboronic ester with methoxyamine and a base such as potassium tert-butoxide. nih.gov This method is notable for its operational simplicity and its applicability to primary, secondary, and even sterically hindered tertiary boronic esters, providing access to challenging α-tertiary amines without erosion of enantioselectivity. nih.gov Mechanistically, it is proposed that the tert-butoxide reversibly forms an "ate" complex with the boronic ester, which then reacts with the aminating agent. nih.gov This process is distinct from methods requiring pre-activation of the boronate or the use of pyrophoric reagents. nih.gov
In addition to chemical methods, biocatalytic approaches have emerged. An engineered protoglobin nitrene transferase has been shown to catalyze the amination of boronic acids and their corresponding esters (which hydrolyze in situ) using hydroxylamine. osti.govcaltech.edu This enzymatic transformation is also stereospecific, supporting a two-electron process akin to a 1,2-metallate shift mechanism. osti.govcaltech.edu This biocatalytic route opens new avenues for the green and highly selective synthesis of chiral amines from boronic ester precursors.
Stereospecific Boron-to-Zinc Transmetalation and Subsequent Reactions
The direct transmetalation of the boron group in this compound to zinc represents a significant advancement in generating stereodefined organozinc reagents. This process allows for the preservation of stereochemistry, which is crucial in asymmetric synthesis.
Recent studies have demonstrated that chiral secondary organoboronic esters, when activated with t-butyllithium, undergo an efficient and stereoretentive transmetalation with zinc salts like zinc acetate (B1210297) or zinc chloride. nih.govresearchgate.netorganic-chemistry.org This method produces chiral secondary alkylzinc reagents that maintain their configurational stability under practical experimental conditions. nih.govresearchgate.net The resulting organozinc compounds are valuable intermediates that can participate in a variety of stereospecific transformations. nih.gov
Mechanistic investigations, supported by both NMR spectroscopy and DFT calculations, suggest that the transmetalation proceeds through a four-coordinate boronate complex. organic-chemistry.org This key intermediate ensures the stereospecific transfer of the organic group from boron to zinc.
The synthetic utility of these generated organozinc reagents is extensive. They have been successfully employed in:
Negishi Cross-Coupling: Stereospecific coupling with aryl halides, catalyzed by palladium complexes. organic-chemistry.org
Difluoromethylation: Insertion of difluorocarbene to introduce a difluoromethyl group. organic-chemistry.org
Trifluoromethylation: Copper-catalyzed reactions to form chiral fluorinated molecules. organic-chemistry.org
Allylation: Copper-catalyzed allylation reactions. organic-chemistry.org
This boron-to-zinc transmetalation strategy significantly broadens the application of boronic esters by providing access to enantiomerically enriched organozinc reagents that were previously difficult to prepare. nih.govorganic-chemistry.org
Enantiotopic-Group-Selective Transmetalation Strategies
While direct searches for "Enantiotopic-Group-Selective Transmetalation of this compound" did not yield specific results, the principles of stereospecific transmetalation lay the groundwork for such selectivity. The ability to control the stereochemical outcome during the transfer of a vinyl group from boron to another metal is fundamental. In theory, if a prochiral substrate with two enantiotopic vinyl groups attached to boron were used, a chiral reagent or catalyst could selectively facilitate the transmetalation of one of these groups over the other. This would lead to the formation of a chiral organometallic reagent. The successful development of stereospecific boron-to-zinc transmetalations suggests that achieving enantiotopic-group-selectivity is a feasible and logical next step in expanding the synthetic utility of vinylboronic acid pinacol esters.
Intramolecular Nozaki-Hiyama-Kishi Reactions
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chromium- and nickel-mediated coupling of an organic halide with an aldehyde to form an alcohol. numberanalytics.comwikipedia.org This reaction is highly chemoselective for aldehydes and tolerates a wide variety of functional groups. wikipedia.orgillinois.edu The intramolecular variant of the NHK reaction is particularly useful for the construction of cyclic structures, including medium-sized rings. wikipedia.org
A key application involving a derivative of this compound is found in the synthesis of the core framework of cornexistin (B1235271) and hydroxycornexistin, which are natural products with herbicidal properties. nih.gov In this synthesis, a vinylic iodide, prepared from a precursor related to this compound, undergoes an intramolecular NHK reaction with an aldehyde to form a nine-membered carbocycle. nih.gov
The key steps of this process are:
Synthesis of a linear precursor containing both a vinylic iodide and an aldehyde functional group.
Treatment with chromium(II) chloride and a catalytic amount of nickel(II) chloride in a suitable solvent like DMSO. nih.gov
The organochromium species formed from the vinylic iodide adds to the aldehyde intramolecularly, leading to the cyclized product.
This strategy proved effective for constructing the challenging nine-membered ring system of the cornexistins, demonstrating the utility of the intramolecular NHK reaction in complex molecule synthesis. nih.gov Although the reaction yielded a mixture of diastereomeric alcohols, it was successful regardless of the stereoconfiguration of the starting material. nih.gov
| Reaction | Reactants | Key Reagents | Product | Significance |
| Intramolecular NHK | Vinylic iodide and aldehyde precursor | CrCl₂, NiCl₂ (cat.), DMSO | Nine-membered carbocyclic alcohol | Construction of the core framework of cornexistins. nih.gov |
Asymmetric Birch Reductive Alkylation
The Birch reduction is a classic organic reaction that reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with an alcohol. rushim.ru When applied to aromatic carboxylic acid derivatives, the reaction can be coupled with an alkylation step, allowing for the formation of a new quaternary carbon center. nih.gov
The development of asymmetric versions of this reaction has been a significant area of research. By using a chiral auxiliary attached to the carboxylic acid, the intermediate enolate can be alkylated with high diastereoselectivity. rushim.runih.govrsc.org
While direct examples using this compound in this specific sequence are not prominent in the search results, the principles of asymmetric Birch reductive alkylation are well-established for other systems. For instance, chiral auxiliaries derived from 8-phenylmenthol have been successfully used in the diastereoselective Birch reduction-alkylation of salicylic (B10762653) acid esters. nih.gov This method provides access to enantioenriched methoxycyclohexadienes with newly formed quaternary stereocenters. nih.gov The use of an ester-based auxiliary is an improvement over older amide-based auxiliaries as it is more easily cleaved. nih.gov
The general strategy involves:
Formation of a chiral ester or amide of an aromatic carboxylic acid.
Birch reduction using a metal like lithium or sodium in liquid ammonia and a proton source.
In situ trapping of the resulting enolate with an electrophile (alkylation).
Removal of the chiral auxiliary to yield the enantioenriched product.
This methodology has proven to be a versatile tool for the asymmetric synthesis of natural products and other complex molecules. rushim.rursc.org
| Electrophile (R') | Diastereomeric Ratio (dr) |
| Me | 5:1 |
| Et | 11:1 |
| CH₂CH=CH₂ | >20:1 |
| CH₂Ph | 11:1 |
Table based on data for 8-phenylmenthol esters of O-alkyl salicylates undergoing Birch reduction/alkylation. nih.gov
Mechanistic Investigations and Computational Studies
Catalytic Cycle Elucidation
Understanding the step-by-step mechanism of a catalytic reaction is crucial for its optimization and broader application. For vinylboronic acid pinacol (B44631) ester, mechanistic studies have largely focused on its participation in palladium-catalyzed cross-coupling reactions and its formation through borylation and hydroboration processes.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and vinylboronic acid pinacol ester is a common coupling partner. libretexts.orgnih.gov The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.com
The key steps of the catalytic cycle are:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., vinyl or aryl halide) to a Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step in the catalytic cycle. libretexts.org
Transmetalation: The organic group from the this compound is then transferred to the Pd(II) complex. This step typically requires the presence of a base to activate the boronic ester. The precise role of the base has been a subject of investigation, with two primary pathways proposed: the "boronate pathway," where the base coordinates to the boron atom to form a more nucleophilic ate-complex, and the "oxo-palladium pathway," where the base reacts with the palladium complex to form a more reactive palladium-alkoxo or -hydroxo species. ed.ac.uk For pinacol esters, steric hindrance around the boron atom can influence the operative pathway. nih.gov
Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle. yonedalabs.com
Table 1: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle
| Step | Intermediate | Description |
| 1 | Oxidative Addition Adduct | A Pd(II) complex formed from the reaction of the Pd(0) catalyst and the organic halide. |
| 2 | Transmetalation Complex | A Pd(II) complex where the organic moiety from the boronic ester has replaced the halide. |
| 3 | Pre-reductive Elimination Complex | The diorgano-Pd(II) complex poised to undergo reductive elimination. |
The Miyaura borylation reaction is a key method for the synthesis of boronic esters, including this compound, by the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with vinyl or aryl halides. alfa-chemistry.comorganic-chemistry.org The catalytic cycle shares similarities with the Suzuki-Miyaura coupling.
The proposed mechanism involves the following steps:
Oxidative Addition: A Pd(0) catalyst reacts with the vinyl halide to form a vinyl-Pd(II)-halide complex. alfa-chemistry.com
Transmetalation: This is the crucial C-B bond-forming step. The B₂pin₂ reagent, activated by a base, transfers a boryl group to the Pd(II) complex. The choice of base is critical to prevent the competing Suzuki-Miyaura coupling of the product. organic-chemistry.org Studies suggest that the base activates the palladium complex rather than the weakly Lewis acidic B₂pin₂. alfa-chemistry.com
Reductive Elimination: The resulting vinyl-Pd(II)-boryl complex undergoes reductive elimination to yield the this compound and regenerate the Pd(0) catalyst. alfa-chemistry.com
The reaction conditions, particularly the base and solvent, are crucial for achieving high yields and preventing side reactions. alfa-chemistry.comorganic-chemistry.org
Table 2: Components of the Miyaura Borylation Reaction
| Component | Role | Example |
| Catalyst | Facilitates the cross-coupling | PdCl₂(dppf), Pd(PPh₃)₄ alfa-chemistry.com |
| Boron Source | Provides the boryl group | Bis(pinacolato)diboron (B₂pin₂) alfa-chemistry.com |
| Substrate | Vinyl or aryl halide/triflate | Vinyl bromide |
| Base | Activates the catalyst complex | Potassium acetate (B1210297) (KOAc), Potassium phenoxide (KOPh) organic-chemistry.org |
Hydroboration of alkynes is a direct and atom-economical method to synthesize vinylboronic acids and their esters. The mechanism of this reaction can vary depending on the catalyst and reagents used.
One prominent pathway involves the hydride abstraction from a borane (B79455), such as pinacolborane (HBpin), to generate a reactive electrophilic boron species. For example, tropylium (B1234903) ions have been shown to catalyze the hydroboration of alkynes by abstracting a hydride from HBpin, forming a borenium cation which then readily adds across the alkyne. acs.org
Another mechanistic aspect to consider, particularly in transition-metal-catalyzed hydroborations, is the potential involvement of vinylidene intermediates . These species can be formed from terminal alkynes and can participate in subsequent catalytic steps leading to the vinylboronate product.
The hydroboration of alkynes with reagents like disiamylborane (B86530) followed by oxidation is a classic method that proceeds via a concerted syn-addition of the B-H bond across the triple bond. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This stereospecific addition dictates the geometry of the resulting vinylborane (B8500763). The regioselectivity is governed by steric and electronic factors, typically leading to the anti-Markovnikov product where the boron atom adds to the less substituted carbon of the alkyne. masterorganicchemistry.comlibretexts.org
Theoretical Frameworks for Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions. For this compound, theoretical studies have provided valuable insights into its reactivity and the selectivity observed in various transformations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions involving this compound.
For instance, DFT calculations have been employed to investigate the Diels-Alder reaction of this compound with dienes. acs.org These studies can predict the activation energies for different reaction pathways, thus explaining the observed stereoselectivity and regioselectivity. DFT can also be used to analyze the electronic properties of the reactants and transition states, providing a deeper understanding of the factors controlling the reaction outcome.
While specific DFT studies on the Suzuki-Miyaura and Miyaura borylation reactions involving this compound are part of the broader computational investigation of these named reactions, the general principles derived from these studies are applicable. nih.gov For example, DFT can help to elucidate the relative energies of the intermediates in the catalytic cycle and the transition states connecting them, thereby identifying the rate-determining step and the factors that influence it.
The Distortion/Interaction-Activation Strain Model is a powerful conceptual tool used to analyze the activation barriers of chemical reactions. researchgate.netnih.govnih.govwikipedia.org It partitions the activation energy into two components:
The distortion energy (or activation strain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.
The interaction energy: The stabilizing energy of the interaction between the distorted reactants in the transition state.
This model has been successfully applied to understand the reactivity of this compound in cycloaddition reactions, such as the Diels-Alder reaction. acs.org A DFT study of the Diels-Alder reaction of this compound with cyclopentadiene (B3395910) utilized the distortion/interaction-activation strain model to explain the observed reactivity and selectivity. The analysis revealed that while electronic effects arising from orbital overlap govern the regioselectivity and relative reactivity, the lower reactivity of related allene (B1206475) compounds compared to vinyl compounds can be attributed to higher distortion energies of the dienophiles. acs.org
By dissecting the activation barrier into these two components, this model provides a more intuitive understanding of how factors like sterics and electronics influence the course of a reaction. yonedalabs.comresearchgate.netnih.govnih.gov
Understanding Stereochemical Control
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The ability to control the formation of specific stereoisomers, whether enantiomers or diastereomers, is paramount for the synthesis of complex molecules with defined three-dimensional structures. This control is achieved through a deep understanding of the reaction mechanisms and the various factors that influence the stereochemical course of a transformation.
The enantioselectivity and diastereoselectivity of reactions with this compound are governed by a combination of steric and electronic factors, the nature of the catalyst and ligands, and the specific reaction conditions employed.
Steric and Electronic Effects:
The steric profile of the reactants plays a significant role in determining stereoselectivity. While the pinacol boronic ester (Bpin) group is often perceived as bulky due to its four methyl groups, detailed experimental and computational analyses have revealed that it is sterically smaller than might be expected. nih.govresearchgate.net The planarity of the O-B-O unit contributes to minimizing its steric footprint. nih.gov However, the steric hindrance it does provide is sufficient to influence the approach of reagents and control the stereochemical outcome in certain reactions. For instance, in Diels-Alder reactions, the diastereoselectivity can be correlated with the percent buried volume of the boronic ester, a measure of its steric size. nih.gov
Electronic effects of substituents on both the this compound and the reacting partner are also crucial. In palladium-catalyzed allylic alkylations, the electronic properties of achiral phosphine (B1218219) ligands on the palladium catalyst can dramatically influence and even invert the diastereoselectivity of the reaction. nih.gov A correlation has been observed between the Taft inductive parameter of substituents on triarylphosphine ligands and the resulting diastereoselectivity. nih.govresearchgate.net
Catalyst and Ligand Choice:
The selection of the catalyst and associated ligands is arguably the most powerful tool for controlling stereoselectivity. In enantioselective catalysis, chiral ligands are employed to create a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other. beilstein-journals.orgchemrxiv.org For example, chiral diols have been used to catalyze the enantioselective conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles. researchgate.net Similarly, nickel complexes with chiral ligands can catalyze the enantioselective hydroboration of vinylarenes to produce chiral benzylic boronate esters. nih.gov
The nature of the ligand, even if achiral, can have a profound impact. In palladium-catalyzed reactions, bulky phosphine ligands can promote stereoretentive cross-coupling reactions. chemrxiv.orggoogle.com The steric bulk of these ligands can block certain reaction pathways, favoring those that lead to retention of stereochemistry. google.com
Reaction Conditions:
Reaction conditions such as the choice of solvent, temperature, and additives can also influence stereoselectivity. The solvent can affect the stability of transition states and intermediates, thereby altering the stereochemical course of the reaction. Additives, particularly bases in cross-coupling reactions, can play a critical role. For instance, the use of silver oxide as a base has been shown to be crucial for achieving high yields and retention of configuration in the cross-coupling of chiral secondary boronic esters. nih.gov
The following table summarizes the influence of various factors on the stereoselectivity of reactions involving boronic esters.
| Factor | Influence on Stereoselectivity | Example Reaction | Reference(s) |
| Ligand Electronics | Can invert diastereoselectivity in Pd-catalyzed allylic alkylation. | Asymmetric allylic alkylation | nih.govresearchgate.net |
| Ligand Sterics | Bulky phosphines can promote stereoretentive cross-coupling. | Suzuki-Miyaura coupling | chemrxiv.orggoogle.com |
| Chiral Ligands | Induce enantioselectivity in metal-catalyzed reactions. | Enantioselective hydroboration | nih.gov |
| Substrate Sterics | The steric size of the Bpin group influences diastereoselectivity. | Diels-Alder reaction | nih.gov |
| Additives (Base) | Specific bases can be crucial for high stereoretention. | Cross-coupling of chiral boronic esters | nih.gov |
The stereochemical fate of the carbon-boron bond during a reaction is a key mechanistic feature, with transformations proceeding through either stereoretentive or stereoinvertive pathways. A stereoretentive pathway results in the new substituent having the same stereochemistry as the starting boronic ester, while a stereoinvertive pathway leads to the opposite stereochemistry.
Many transformations of boronic esters, particularly those involving a 1,2-metallate rearrangement, proceed with retention of configuration. rsc.org This is a common mechanism in oxidation and amination reactions of enantioenriched boronic esters. rsc.org
Stereoretentive Pathways:
Stereoretentive cross-coupling reactions of secondary Csp³ boronic esters have been developed, which are crucial for the synthesis of enantioenriched products. google.com These reactions often rely on specific catalyst systems, such as palladium catalysts with bulky tri-ortho-alkylphenyl phosphine ligands. google.com Computational studies have suggested that these bulky ligands create a square planar palladium(II) transition state that inhibits stereoinvertive transmetalation, thus favoring the stereoretentive pathway. google.com The use of silver oxide as a base in conjunction with an excess of triphenylphosphine (B44618) has also been found to promote stereoretentive coupling of chiral secondary boronic esters. nih.gov
Stereoinvertive Pathways:
While less common, stereoinvertive pathways have also been observed in reactions of boronic esters. The specific reaction conditions and the nature of the electrophile can dictate whether a reaction proceeds with retention or inversion of stereochemistry. For example, in the reaction of enantioenriched boronate complexes with certain electrophiles, an SE2inv (substitution, electrophilic, bimolecular with inversion) pathway can operate.
The following table provides examples of stereospecific transformations of boronic esters and their observed stereochemical pathways.
| Reaction Type | Reagents/Conditions | Stereochemical Pathway | Reference(s) |
| Cross-Coupling | Pd catalyst, bulky phosphine ligands | Stereoretentive | google.com |
| Cross-Coupling | Pd catalyst, Ag₂O, PPh₃ | Stereoretentive | nih.gov |
| Oxidation | NaBO₃·4H₂O | Stereoretentive | rsc.org |
| Amination | Li-alkoxyamines | Stereoretentive | rsc.org |
Role of Catalysts, Ligands, and Additives in Reaction Pathways
Catalysts, ligands, and additives are not merely components of a reaction mixture; they actively participate in the reaction mechanism, often dictating the reaction pathway and, consequently, the yield and selectivity of the desired product.
Catalysts:
Palladium Catalysts: Palladium complexes are widely used to catalyze cross-coupling reactions involving this compound, such as the Suzuki-Miyaura coupling. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The nature of the palladium precursor and the ligands bound to it can significantly affect the efficiency of each step. For example, bulky phosphine ligands can stabilize the monoligated palladium species that are thought to be active in transmetalation. chemrxiv.org
Copper Catalysts: Copper catalysts are employed in a variety of transformations of boronic esters, including stereospecific cross-couplings. nih.gov In these reactions, a boron "ate" complex, formed by the addition of a nucleophile to the boronic ester, undergoes transmetalation to a copper species. This organocopper intermediate is often configurationally stable and can then react with various electrophiles. nih.gov Copper catalysts have also been used for the acetalization of boronic esters and in Chan-Lam coupling reactions. researchgate.net Mechanistic studies on copper-catalyzed reactions have highlighted the importance of the oxidation state of copper (Cu⁰ vs. Cu⁺) and the nature of the copper species in solution. nih.govmdpi.com
Ruthenium Catalysts: Ruthenium complexes, such as [Ru(CO)Cl(H)(PCy₃)₂], have been used to catalyze the borylative coupling of olefins with this compound. researchgate.net These reactions can be performed in ionic liquids, allowing for catalyst recycling. researchgate.net
Ligands:
Ligands are crucial for modulating the reactivity and selectivity of metal catalysts.
Phosphine Ligands: In palladium-catalyzed reactions, phosphine ligands play a multifaceted role. Their steric and electronic properties can influence the rate of oxidative addition, the stability of catalytic intermediates, and the rate of reductive elimination. nih.govresearchgate.netchemrxiv.orggessnergroup.comrsc.org As mentioned previously, bulky phosphines can enforce a specific geometry around the metal center, leading to stereoretentive outcomes. google.com The electronic nature of the phosphine can also be tuned to control diastereoselectivity. nih.govresearchgate.net
Chiral Ligands: In asymmetric catalysis, the use of chiral ligands is essential for achieving high enantioselectivity. beilstein-journals.orgchemrxiv.org These ligands create a chiral pocket around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer.
Additives:
Additives, such as bases and salts, can have a profound effect on the reaction pathway.
Bases: In Suzuki-Miyaura couplings, a base is required to facilitate the transmetalation step. The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome. nih.gov
Salts: The addition of salts can influence reaction rates through various mechanisms, including the stabilization of charged intermediates or by acting as catalysts themselves. rsc.org
Co-catalysts/Promoters: In some reactions, a co-catalyst or promoter is used to enhance the activity of the primary catalyst. For example, in some cross-coupling reactions of boronic esters, silver salts are used as additives to promote the desired transformation. google.com
Advanced Applications and Future Research Directions
Polymer Chemistry and Materials Science
Vinylboronic acid pinacol (B44631) ester has emerged as a versatile monomer in polymer synthesis, enabling the creation of novel boron-functionalized polymers with unique properties and the potential for further chemical modification.
Vinylboronic acid pinacol ester (VBpin) has been successfully employed as a comonomer in radical copolymerization with various vinyl monomers, most notably styrene (B11656). rmit.edu.vnrsc.org This approach allows for the synthesis of copolymers where the this compound units are incorporated into the polymer backbone. The copolymerization of VBpin with styrene has been shown to be controllable using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique that allows for the regulation of molar mass and the composition of the resulting copolymer. rmit.edu.vnrsc.org The vinyl alcohol (VA) composition ratio in poly(vinyl alcohol-co-styrene) copolymers, for instance, can be tuned from 11% to 72%. rmit.edu.vnrsc.org
Research has also demonstrated the alternating radical copolymerization of α-styryl boronic acid pinacol ester (StBpin), a related monomer, with electron-deficient olefins such as n-butyl acrylate, N,N-dimethylacrylamide, acrylonitrile, and N-ethylmaleimide. researchgate.net Another significant example is the alternating-rich copolymerization of VBpin with maleic anhydride (B1165640) (MAH), which leads to a polymer with unique catalytic properties. nih.govresearchgate.netresearchgate.net The ability of VBpin to copolymerize with a range of monomers opens up possibilities for designing a wide array of functional polymers. researchgate.net
The primary outcome of the polymerization of this compound is the formation of boron-functionalized polymers. These polymers are of significant interest due to the unique properties conferred by the boron atoms directly attached to the polymer backbone. researchgate.net The synthesis of these polymers can be achieved through various radical polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like RAFT. rmit.edu.vnrsc.orgrsc.org
A notable example is the synthesis of poly(this compound-co-styrene), which serves as a precursor to poly(vinyl alcohol-co-styrene). rmit.edu.vnrsc.org Furthermore, research has shown that the radical polymerization of VBpin can involve a backbiting chain transfer reaction, leading to the formation of branched polymer chains. chemrxiv.org This discovery allows for the synthesis of branched poly(vinyl alcohol) after subsequent oxidation, a structure that is not readily accessible through the polymerization of vinyl acetate (B1210297). chemrxiv.org The degree of branching can be controlled by copolymerizing VBpin with vinyl acetate. chemrxiv.org
The table below summarizes key parameters from the RAFT copolymerization of VBpin and styrene.
| Monomer Ratio ([VBpin]₀:[St]₀) | Conversion (VBpin) | Conversion (St) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1:1 | 50% | 88% | 5.0 x 10³ | 1.43 |
Data sourced from studies on the RAFT copolymerization of VBpin and styrene.
A key advantage of polymers derived from this compound is the potential for post-polymerization functionalization of the boronic ester groups. This allows for the transformation of the initial polymer into a new material with different properties. The most prominent example is the oxidation of the boryl side chains to hydroxyl groups. rmit.edu.vnrsc.orgresearchgate.net This transformation is particularly useful for synthesizing poly(vinyl alcohol)-based copolymers that are otherwise challenging to prepare. rmit.edu.vnrsc.org
For instance, poly(VBpin-co-styrene) can be readily converted to poly(vinyl alcohol-co-styrene) through an oxidation process. rmit.edu.vnrsc.org This "side-chain replacement" strategy has been highlighted as a powerful tool for creating polymers that were previously inaccessible. researchgate.net Beyond simple oxidation, the boronic ester functionality offers a versatile handle for a range of other chemical modifications, opening avenues for the synthesis of a diverse library of functional polymers from a single precursor polymer. researchgate.net
An exciting area of research involves the use of copolymers of this compound as macromolecular catalysts. Notably, an alternating-rich copolymer of VBpin and maleic anhydride (MAH) has been shown to exhibit enzyme-like catalytic activity. nih.govresearchgate.netresearchgate.net This copolymer effectively catalyzes the direct dehydrative esterification of carboxylic acids and alcohols. nih.govresearchgate.netresearchgate.net
The catalytic function arises from the cooperative action of the neighboring Lewis acidic boron atom and the maleic anhydride unit. nih.govresearchgate.netresearchgate.net The boron atom activates the MAH unit through the formation of a five-membered ring, mimicking the synergistic effects often observed in enzyme active sites. nih.govresearchgate.netresearchgate.net The catalytic activity of this polymer was found to increase with higher molecular weight, a characteristic attributed to the boron being directly attached to the polymer backbone. nih.gov This concept of side-chain cooperative catalysis presents a novel approach to designing synthetic polymer catalysts with high efficiency and selectivity. researchgate.netdtic.mil
The table below presents data on the direct esterification of 4-phenylbutyric acid and 1-hexanol (B41254) catalyzed by poly(VBpin-co-MAH).
| Reaction Time (h) | Yield (%) |
| 1 | ~20 |
| 3 | ~40 |
| 6 | ~60 |
| 12 | ~80 |
| 24 | >90 |
Data illustrates the progress of the esterification reaction over time in the presence of the copolymer catalyst.
Controlled Oligomerization Strategies of sp²-Hybridized Boronic Esters
The controlled synthesis of oligomers with a defined sequence and length is a significant challenge in polymer science. For sp²-hybridized boronic esters, such as this compound, a strategy involving sequential formal homologation has been developed. researchgate.net This method allows for the controlled, iterative growth of an oligomer chain.
The process relies on the manipulation of boronic acid solution speciation to enable the chemoselective formal homologation of aryl and alkenyl boronic acid pinacol esters. researchgate.net This iterative process, often referred to as lithiation-borylation, involves the reaction of a boronic ester with a lithium carbenoid, resulting in an elongated boronic ester that can then undergo further homologation. researchgate.net While much of the detailed research has focused on the homologation of alkylboronic esters to create stereodefined carbon chains, the underlying principles are applicable to alkenyl boronic esters. researchgate.netuni-saarland.de This strategy offers a pathway to precisely construct oligomers with controlled structures and functionalities.
Photocatalysis in Synthetic Transformations of this compound
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the transformations of boronic acid derivatives, including this compound, is a growing area of interest. researchgate.net The vinyl and boronic ester groups of VBpin are both amenable to photocatalytic reactions, enabling a variety of synthetic transformations.
Photocatalysis can be used to generate radicals from boronic esters for subsequent C-C bond formation. researchgate.net For instance, the photocatalytic activation of boronic esters can be achieved using iridium-based photosensitizers or metal-free organic photocatalysts. nih.gov One strategy involves the formation of an "ate" complex with a Lewis base, which lowers the oxidation potential of the boronic ester, facilitating its activation by the photocatalyst. researchgate.netchemrxiv.org
Specifically for this compound, photocatalysis can facilitate radical addition reactions across the double bond. researchgate.net This Giese-type reaction leads to the formation of an α-boryl radical, which can then participate in further reactions. researchgate.net Such photocatalytic transformations provide a mild and efficient route to synthesize more complex organoboron compounds from the readily available VBpin. nih.govresearchgate.net For example, the photoredox-catalyzed alkylation of styrene derivatives with boronic acid derivatives, including pinacol esters, has been demonstrated. chemrxiv.org Additionally, photocatalytic methods have been developed for C-O bond formation using a heterogeneous nickel-carbon nitride photocatalyst, suggesting the potential for diverse cross-coupling reactions involving the boronic ester moiety. nih.gov
Design and Synthesis of Advanced Boron Reagents Derived from this compound
This compound is a key starting material for the synthesis of other important organoboron compounds, such as MIDA boronates and potassium trifluoroborates. rsc.org These derivatives offer enhanced stability and unique reactivity profiles, expanding the toolkit for organic synthesis.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-tolerant organoboron compounds. rsc.orgsigmaaldrich.com This stability is attributed to the formation of a tetracoordinate boron center through complexation with the trivalent N-methyliminodiacetic acid ligand. sigmaaldrich.com This structural feature renders the MIDA boronate group inert to a wide range of anhydrous reaction conditions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and strong acids and bases. sigmaaldrich.comnih.gov However, the boronic acid can be readily unmasked under mild aqueous basic conditions when needed for a subsequent reaction. sigmaaldrich.com
Vinyl MIDA boronate can be synthesized from this compound. One notable application is in the synthesis of (Z)-(2-bromovinyl)-MIDA boronate, a versatile building block. nih.gov Vinyl MIDA boronate itself is a valuable reagent for cross-metathesis reactions to form substituted vinyl boranes with high stereoselectivity. sigmaaldrich.com Furthermore, vinyl MIDA boronates can undergo epoxidation to furnish oxiranyl MIDA boronates, which can then be converted to other functionalized MIDA boronates, such as (2-bromo-1-hydroxyethyl)MIDA boronate. orgsyn.orgresearchgate.net
The stability of MIDA boronates allows for iterative cross-coupling strategies, enabling the efficient construction of complex molecules, including polyene natural products like β-parinaric acid and retinal. sigmaaldrich.comnih.gov
Potassium Trifluoroborates
Potassium vinyltrifluoroborate is another stable and easily handled derivative of vinylboronic acid. nih.gov It can be prepared in good yield on a large scale by reacting vinylmagnesium bromide with trimethyl borate (B1201080), followed by treatment with potassium bifluoride (KHF2). nih.gov An alternative synthesis involves the direct fluoridation of this compound with potassium bifluoride. google.com
Unlike vinylboronic acid, which is prone to polymerization, potassium vinyltrifluoroborate is a crystalline solid that is stable in air. nih.govorganic-chemistry.org This reagent is highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl electrophiles to produce styrenes. nih.gov The reaction generally proceeds with good yields and tolerates a wide range of functional groups. nih.gov
| Advanced Boron Reagent | Precursor | Key Features | Selected Applications |
| Vinyl MIDA boronate | This compound | Bench-top stable, air and chromatography tolerant, inert to many anhydrous reaction conditions, readily deprotected. rsc.orgsigmaaldrich.com | Iterative cross-coupling, synthesis of complex natural products, cross-metathesis reactions. sigmaaldrich.comnih.gov |
| Potassium vinyltrifluoroborate | This compound | Crystalline solid, air-stable, readily handled. nih.govorganic-chemistry.org | Suzuki-Miyaura cross-coupling reactions to form styrenes. nih.gov |
Green Chemistry Principles in this compound Synthesis and Utilization
The application of green chemistry principles to the synthesis and use of this compound aims to reduce the environmental impact of these chemical processes. Research in this area focuses on developing more sustainable synthetic routes and utilizing the reagent in environmentally benign ways.
One area of focus is the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. For instance, metal-free hydroboration of alkynes using catalysts like carboxylic acids or tropylium (B1234903) salts with pinacolborane offers a greener alternative to traditional methods. organic-chemistry.org Additionally, the use of earth-abundant metal catalysts, such as iron, for the hydroboration of alkynes to produce vinylboronates is a promising green approach. organic-chemistry.org
In terms of utilization, the development of one-pot, multi-step reactions that use this compound minimizes waste by reducing the need for purification of intermediates. For example, palladium nanoparticle catalysis in polyethylene (B3416737) glycol (PEG) has been used for the borylation of aryl halides, with the resulting arylboronates being used directly in subsequent Suzuki-Miyaura coupling reactions in a one-pot, two-step process. researchgate.net
The use of this compound as a precursor monomer in radical polymerization to create functional polymers also aligns with green chemistry principles by enabling the synthesis of materials with tailored properties, potentially reducing the need for multiple, separate materials. researchgate.netrsc.org
Flow Chemistry and Continuous Processing Applications in Organoboron Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com These benefits are particularly relevant to the synthesis of organoboron compounds, which can involve hazardous reagents and exothermic reactions.
The synthesis of this compound and its derivatives can be adapted to flow chemistry systems. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety. youtube.com For example, reactions that are difficult to control in batch, such as those involving highly reactive Grignard reagents, can be managed more effectively in a continuous flow reactor.
While specific, detailed examples of the flow synthesis of this compound are still emerging in the literature, the general principles of flow chemistry are being increasingly applied to organoboron synthesis. The ability to perform reactions at elevated temperatures and pressures in a controlled manner can accelerate reaction rates and enable new reaction pathways. youtube.com This technology holds great promise for the safer, more efficient, and scalable production of this compound and other valuable organoboron reagents.
Q & A
Basic Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using vinylboronic acid pinacol ester?
- Methodological Answer : Optimize reaction conditions by adjusting palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF or dioxane). Monitor reaction progress via TLC or HPLC. Pre-purify the ester to minimize side reactions from residual boronic acid impurities. For characterization, use B NMR to confirm boronate integrity and GC-MS to quantify coupling efficiency .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : The pinacol ester group enhances stability by protecting the boron center from hydrolysis. Store under inert gas (e.g., argon) at ambient temperatures in anhydrous solvents (e.g., THF). Avoid prolonged exposure to moisture or acidic conditions, which can hydrolyze the ester to boronic acid. Regularly validate stability via H NMR to detect degradation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and esterification.
- Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns.
- Melting point analysis : Compare observed values (e.g., 40–42°C for 1-phenylvinyl derivatives) with literature .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound under different catalytic systems be resolved?
- Methodological Answer : Perform mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps. For example, competing β-hydride elimination in palladium-catalyzed reactions can be mitigated by using bulky ligands (e.g., SPhos) or lower temperatures. Cross-reference reactivity trends with steric/electronic parameters (e.g., Hammett plots) .
Q. What strategies enable stereoselective synthesis using this compound in cycloaddition reactions?
- Methodological Answer : Leverage the ester’s vinyl group in [4+2] cycloadditions with dienes under Lewis acid catalysis (e.g., TiCl₄). Control stereochemistry by tuning solvent polarity (e.g., CH₂Cl₂ vs. DMF) and temperature. Use chiral auxiliaries or asymmetric catalysts (e.g., Rh(I) complexes) for enantioselective Heck reactions .
Q. How can this compound be applied in biomolecule detection systems?
- Methodological Answer : Functionalize the ester with fluorophores (e.g., dansyl groups) to create probes for saccharide detection. The boronate-diol interaction enables reversible binding, which can be quantified via fluorescence quenching or SPR spectroscopy. Validate selectivity using competing biomolecules (e.g., fructose vs. glucose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
